4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a phenylpiperazinyl group and a reactive carbaldehyde moiety at position 2. Its molecular formula is C₂₀H₂₀N₄O₂, with a molecular weight of 348.4 g/mol .
Properties
IUPAC Name |
4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-14-16-18(20-17-8-4-5-9-23(17)19(16)25)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONZZNIGLJOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
Reaction of 2-aminopyridine with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic conditions yields the 4-oxo-4H-pyrido[1,2-a]pyrimidine core. For example, condensation with ethyl acetoacetate in acetic acid at reflux (120°C, 8–12 hours) produces 4-oxo-2-methyl derivatives. Modifications include substituting β-ketoesters with aldehydes to introduce the 3-carbaldehyde group.
Multicomponent Reactions (MCRs)
One-pot MCRs using 2-aminopyridine, diketene, and aldehydes streamline core formation. For instance, heating 2-aminopyridine with diketene and paraformaldehyde in DMF at 80°C for 6 hours generates 3-carbaldehyde-substituted intermediates.
Functionalization at Position 2: 4-Phenylpiperazine Substitution
Introducing the 4-phenylpiperazinyl group at position 2 involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (NAS)
A halogen atom (Cl or Br) at position 2 is displaced by 4-phenylpiperazine under basic conditions:
Procedure :
- Substrate : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv).
- Reagent : 4-Phenylpiperazine (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Anhydrous DMF or methanol.
- Conditions : 80°C, 12–24 hours under nitrogen.
Mechanism :
The reaction proceeds via a two-step mechanism:
- Deprotonation of 4-phenylpiperazine by triethylamine to enhance nucleophilicity.
- Attack on the electron-deficient C2 position of the pyrido[1,2-a]pyrimidine core, facilitated by the electron-withdrawing carbonyl groups.
Yield Optimization :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk aldehyde oxidation.
- Base Selection : K₂CO₃ or Cs₂CO₃ increases substitution efficiency in DMF.
Industrial-Scale Production Considerations
Process Intensification
Purification Strategies
- Acid-Base Extraction : Crude product is dissolved in dilute HCl, washed with ethyl acetate, and basified to precipitate the compound.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| NAS (DMF, K₂CO₃) | 80°C, 24 hours | 65–70 | 92 | High |
| NAS (MeOH, Et₃N) | Reflux, 18 hours | 58–63 | 88 | Moderate |
| Pd-Catalyzed Coupling | 50°C, 8 hours, Pd(OAc)₂ | 75–80 | 95 | High |
Challenges and Mitigation Strategies
Aldehyde Group Stability
The 3-carbaldehyde moiety is prone to oxidation under basic conditions. Solutions include:
Regioselectivity in Substitution
Competing reactions at C7 or C9 positions are minimized by:
- Electronic Effects : Electron-withdrawing groups at C3 and C4 direct substitution to C2.
- Steric Hindrance : Bulky substituents on the piperazine nitrogen reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to modify the aldehyde group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can convert the aldehyde group to an alcohol. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit promising antitumor properties. A study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that similar derivatives possess antibacterial and antifungal properties. For instance, compounds with the pyridine ring have been reported to exhibit significant activity against strains such as Staphylococcus aureus and Candida albicans, highlighting their potential in treating infections .
Neuropharmacological Effects
Given the presence of the phenylpiperazine moiety, which is a common scaffold in many psychoactive drugs, there is interest in the neuropharmacological applications of this compound. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde. Modifications to the phenyl or piperazine groups can significantly impact the compound's potency and selectivity towards specific biological targets. For example, variations in substituents on the phenyl ring have been linked to enhanced antitumor activity in certain derivatives .
Case Study 1: Anticancer Activity
In a study published by Amer et al., a series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. The results indicated that specific substitutions on the pyridine ring led to enhanced cytotoxicity against human cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyridine derivatives revealed that certain modifications increased their efficacy against bacterial strains. The study utilized disc diffusion methods to assess antimicrobial activity and found that some compounds exhibited significant inhibition zones against E. coli and S. aureus, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Key Observations :
- The carbaldehyde group at position 3 is conserved across analogs, enabling nucleophilic reactions (e.g., condensations) to generate derivatives .
Antimicrobial Activity
Pyrido[1,2-a]pyrimidine derivatives exhibit strain-dependent antimicrobial effects, as shown below:
Table 2: Antimicrobial Data (MIC Values)
Key Findings :
Key Reactions:
Nucleophilic Condensation: Reacts with amines to form enaminones (e.g., II–III) and hydrazines to yield hydrazonomethylenediketones (V–VIII) . Cyclization with acetic acid produces pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines (XI), expanding structural diversity .
One-Pot Syntheses: Analogous compounds (e.g., imidazo[1,2-a]pyrido[4,3-d]pyrimidines) are synthesized via reactions of imino thioacetals with ortho-amino esters .
Comparison with Analogous Compounds :
- Derivatives lacking the carbaldehyde group (e.g., 3,4-dihydro-8-methyl-2H-pyrido[1,2-a]pyrimidines in Table 3.1 ) show reduced synthetic versatility.
Pharmacological Potential
- Antimicrobial Applications: Limited efficacy against bacteria suggests niche applications, though optimization is needed to improve potency .
- Nitric Oxide Synthase Inhibition : Pyrido[1,2-a]pyrimidines with substituted benzoyl groups (e.g., 4'-hydroxybenzoyl) exhibit bioactivity in related studies, hinting at broader pharmacological utility .
- Structural Insights : The phenylpiperazinyl group may enhance blood-brain barrier penetration, making CNS-targeted derivatives plausible .
Biological Activity
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrido[1,2-a]pyrimidine core with a piperazine ring and a phenyl group, which contribute to its diverse chemical and biological properties.
The synthesis of this compound typically involves multistep reactions, including the condensation of 2-aminopyridine with an aldehyde to form the pyrido[1,2-a]pyrimidine core, followed by a reaction with 4-phenylpiperazine. Common solvents used in these reactions include dichloromethane, and catalysts such as cesium carbonate (Cs2CO3) are often employed to enhance yields .
Biological Activity
The biological activity of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde has been explored in various studies, highlighting its potential therapeutic applications.
Anticonvulsant Activity
Research has demonstrated that derivatives of compounds containing the piperazine moiety exhibit anticonvulsant properties. In one study, several related compounds were tested for their efficacy in seizure models, showing effectiveness in at least one model for most derivatives tested . The mechanism behind this activity is likely linked to the modulation of neurotransmitter systems.
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral activities. Studies suggest that it may inhibit certain bacterial strains and viral replication mechanisms, although specific mechanisms remain to be fully elucidated. For instance, compounds with similar structures have shown promising results against various pathogens .
Cancer Therapeutics
The inhibition of enzymes involved in cancer cell proliferation is another area where this compound shows promise. Some studies have indicated that it can inhibit eEF-2K activity, which is crucial for cancer cell survival . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance its anticancer efficacy.
The mechanism of action for 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain, which could be beneficial in treating neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Structure | Antimicrobial |
| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-pyrido[2,3-d]pyrimidine | Structure | Anticancer |
This comparison highlights how variations in functional groups can influence biological activity.
Case Studies
Several case studies have been published examining the biological effects of related compounds:
- Anticonvulsant Screening : A study tested multiple derivatives in seizure models and found significant anticonvulsant effects across several compounds .
- Cancer Cell Studies : Research demonstrated that specific modifications to the pyrido[1,2-a]pyrimidine core enhanced inhibition of eEF-2K in breast cancer cells .
- Antimicrobial Testing : Compounds similar to 4-Oxo derivatives were evaluated against various bacterial strains and shown to possess notable antimicrobial properties .
Q & A
What are the key synthetic strategies and optimization parameters for this compound?
Basic:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps require optimization of temperature, solvent selection (e.g., DMF or THF), and reaction time to maximize yield. Analytical techniques like HPLC (for purity assessment) and NMR (structural confirmation) are critical for monitoring intermediates and final products .
Advanced:
For complex derivatives, multi-step protocols may involve protecting group strategies or stereochemical control. For example, Z/E isomerism in thiazolidinone moieties requires precise reaction conditions (e.g., light exclusion or specific catalysts). Advanced purification methods like preparative HPLC or column chromatography with gradient elution are recommended to isolate high-purity products .
Example Synthesis Table:
| Step | Key Reaction | Conditions | Analytical Validation |
|---|---|---|---|
| 1 | Piperazine coupling | DMF, 80°C, 12h | TLC (Rf = 0.3, ethyl acetate/hexane) |
| 2 | Pyrido-pyrimidine cyclization | AcOH reflux, 6h | ¹H NMR (δ 8.2 ppm, aromatic protons) |
How is the biological activity of this compound evaluated in preclinical research?
Basic:
Initial screening involves in vitro assays such as:
- Antimicrobial activity : Disk diffusion or MIC assays against bacterial/fungal strains.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced:
Mechanistic studies focus on target identification (e.g., enzyme inhibition assays for kinases or proteases) and receptor binding affinity (SPR or ITC). For example, phenylpiperazine derivatives are known to interact with serotonin or dopamine receptors, requiring radioligand displacement assays .
What analytical techniques resolve structural ambiguities in derivatives?
Basic:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
- HRMS : Confirms molecular formula.
- FTIR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Advanced:
- 2D NMR (COSY, NOESY) : Resolves stereochemistry and spatial proximity of substituents.
- X-ray crystallography : Provides absolute configuration for chiral centers, critical for SAR studies .
How do structural modifications influence pharmacological activity?
Advanced:
Modifications at the piperazine or thiazolidinone moieties significantly alter bioactivity:
- Phenylpiperazine substitution : Enhances CNS penetration due to lipophilicity.
- Thiazolidinone ring oxidation : Improves metabolic stability but may reduce potency .
SAR Table:
| Modification Site | Change | Observed Effect | Reference |
|---|---|---|---|
| Piperazine (N4) | Phenyl → Ethyl | Reduced receptor affinity | |
| Pyrido-pyrimidine (C3) | Aldehyde → Ester | Increased solubility |
How to address contradictions in reported biological data?
Advanced:
- Replicate studies : Validate activity under standardized conditions (e.g., cell line authenticity checks).
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay). Contradictions may arise from assay variability (e.g., serum concentration in cell culture) .
What methodologies assess safety and toxicity in early-stage research?
Basic:
- In vitro cytotoxicity : HepG2 liver cell assays.
- Ames test : Screen for mutagenicity .
Advanced:
- In vivo acute toxicity : Rodent models (LD₅₀ determination).
- Toxicogenomics : RNA-seq to identify off-target gene expression .
What strategies improve pharmacokinetics for drug development?
Advanced:
- ADMET profiling : Use Caco-2 cells for permeability and microsomal assays for metabolic stability.
- Prodrug design : Mask aldehyde groups with ester prodrugs to enhance oral bioavailability .
How do interdisciplinary approaches enhance research outcomes?
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
